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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-3-methylbenzoic acid, with the CAS Number 315-31-1, is a fluorinated aromatic

carboxylic acid.[1] Its structure, featuring a fluorine atom and a methyl group on the benzoic

acid framework, makes it a valuable intermediate in organic synthesis.[1] This compound is

particularly significant in the development of pharmaceuticals and agrochemicals, where the

incorporation of fluorine can enhance metabolic stability, binding affinity, and overall efficacy.[1]

This guide provides a detailed overview of the core physical properties of 2-Fluoro-3-
methylbenzoic acid, outlines the experimental protocols for their determination, and presents

relevant spectral data for its characterization.

Core Physical and Chemical Properties
The key physical properties of 2-Fluoro-3-methylbenzoic acid are summarized in the table

below. These values are critical for its handling, storage, and application in synthetic chemistry.
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Property Value Source(s)

IUPAC Name 2-fluoro-3-methylbenzoic acid [2][3]

CAS Number 315-31-1 [1][3]

Molecular Formula C₈H₇FO₂ [1][3]

Molecular Weight 154.14 g/mol [2][3]

Appearance
White to off-white or pale

cream crystalline powder
[1]

Melting Point 114 - 121 °C [1]

Boiling Point
~197 - 258 °C

(Predicted/Calculated)
[1]

Density
~1.225 - 1.3 g/cm³

(Predicted/Calculated)
[1]

pKa 3.34 ± 0.10 (Predicted)

Flash Point 72.962 °C (Calculated) [1]

Refractive Index 1.472 (Calculated) [1]

Spectral Data
Spectroscopic data is fundamental for the structural confirmation of 2-Fluoro-3-methylbenzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CD₃OD): δ = 7.71 (td, J = 7.5 Hz, J = 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz,

1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H).

¹⁹F NMR (476 MHz, CD₃OD, CFCl₃ as standard): δ = -114.82 ppm.

¹³C NMR: While specific experimental data for 2-Fluoro-3-methylbenzoic acid was not

found in the literature reviewed, the analysis of related benzoic acid derivatives allows for a
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prediction of the chemical shifts.[4] The spectrum would be expected to show eight distinct

signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy
FTIR spectra are available for 2-Fluoro-3-methylbenzoic acid.[2] Key expected absorptions

include:

A broad peak from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of the

carboxylic acid dimer.

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

Peaks in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching.

A signal around 1200-1300 cm⁻¹ for the C-O stretch.

Absorptions related to C-F and C-H bonds.

Mass Spectrometry (MS)
Specific mass spectrometry data for 2-Fluoro-3-methylbenzoic acid was not available in the

reviewed literature. However, for a related compound, 2,6-Difluoro-3-methylbenzoic acid octyl

ester, the top m/z peaks were observed at 173, 155, and 172.[5] For 2-Fluoro-3-
methylbenzoic acid, the molecular ion peak [M]⁺ would be expected at m/z 154.

Solubility Profile
Quantitative solubility data for 2-Fluoro-3-methylbenzoic acid in common organic solvents is

not readily available in the surveyed literature. However, based on its structure as a substituted

benzoic acid, a qualitative solubility profile can be predicted. It is expected to be sparingly

soluble in water and non-polar solvents like heptane or cyclohexane. Its solubility should be

higher in polar organic solvents, particularly those capable of hydrogen bonding, such as

ethanol, methanol, and acetone.

Experimental Protocols
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The following sections detail the standard methodologies for determining the key physical

properties of a solid organic compound like 2-Fluoro-3-methylbenzoic acid.

Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is

characteristic of a pure compound.

Methodology: Capillary Method

Sample Preparation: A small amount of the dry, crystalline 2-Fluoro-3-methylbenzoic acid
is finely powdered. The open end of a glass capillary tube is pressed into the powder. The

tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a

sample height of 1-2 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is placed in a melting point apparatus

(such as a Thiele tube with heating oil or an automated digital device).

Measurement:

The apparatus is heated rapidly to a temperature approximately 15-20°C below the

expected melting point.

The heating rate is then reduced to a slow and steady 1-2°C per minute.

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the entire sample becomes a clear liquid is recorded as the end

of the melting range.

Purity Check: An impure sample will typically exhibit a depressed and broadened melting

range.
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Sample Preparation

Apparatus Setup

Measurement Protocol

Grind Sample to Fine Powder

Load into Capillary Tube (1-2mm)

Attach Capillary to Thermometer

Place Assembly in Heating Block

Rapid Heat to ~15°C Below MP

Slow Heat (1-2°C/min)

Record T_initial (First Liquid)

Record T_final (All Liquid)

Melting Range = T_initial - T_final

Click to download full resolution via product page

Workflow for Melting Point Determination.
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Boiling Point Determination
As 2-Fluoro-3-methylbenzoic acid is a solid at room temperature, its boiling point is

determined at reduced pressure to prevent decomposition, or more commonly, predicted via

computational methods. The experimental determination for high-boiling point solids is less

common in standard laboratories.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

Solution Preparation: A precise mass of 2-Fluoro-3-methylbenzoic acid is dissolved in a

suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to create a solution of

known concentration (e.g., 0.1 M).

Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH

electrode is immersed in the solution. A burette containing a standardized solution of a

strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

Titration:

An initial pH reading of the acid solution is recorded.

The NaOH solution is added in small, precise increments (e.g., 0.5 mL). After each

addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.

This process is continued through the equivalence point (where the pH changes most

rapidly) until the pH of the solution becomes strongly basic.

Data Analysis:

A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-

axis).

The equivalence point is the inflection point of the curve, where the moles of added base

equal the initial moles of the acid.
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The volume of NaOH at the half-equivalence point (half the volume required to reach the

equivalence point) is determined.

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is

equal to the pKa of the acid.

Prepare Acid Solution
(Known Concentration)

Titrate with Standardized Base
(e.g., NaOH)

Calibrate pH Meter

Record pH vs. Volume of Titrant

Plot Titration Curve
(pH vs. Volume)

Determine Equivalence Point
(Inflection Point)

Find Half-Equivalence Point Volume

Determine pH at Half-Equivalence Point

Result: pKa = pH at Half-Equivalence
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Click to download full resolution via product page

Logical Flow for pKa Determination.

Conclusion
This technical guide has synthesized the key physical properties of 2-Fluoro-3-methylbenzoic
acid, providing a valuable resource for professionals in research and development. The

tabulated data, coupled with detailed experimental protocols and available spectral information,

offers a comprehensive foundation for the safe handling, characterization, and effective

utilization of this important synthetic intermediate. While some experimental values, particularly

for solubility and certain spectral data, are not widely published, the provided information and

predictive analysis based on its chemical structure serve as a robust starting point for any

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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